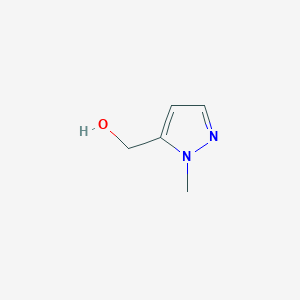

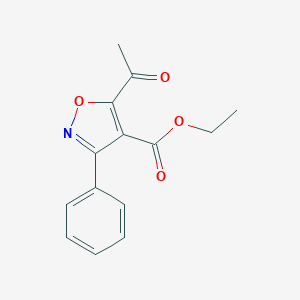

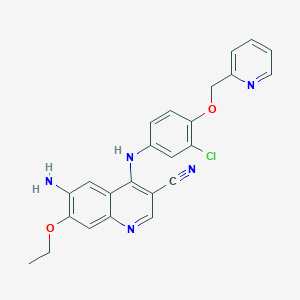

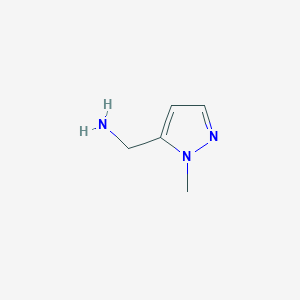

![molecular formula C6H11NO5S B150904 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate CAS No. 769167-53-5](/img/structure/B150904.png)

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate is a useful research compound. Its molecular formula is C6H11NO5S and its molecular weight is 209.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anaerobic Oxidation of Methane with Sulphate

The anaerobic oxidation of methane (AOM) with sulphate is a significant process in marine environments, mediated by a consortium of methanotrophic archaea and sulphate-reducing bacteria. This review provides insights into the lipid biomarker signatures for chemotaxonomic identification of AOM communities, highlighting the differences and similarities between various AOM consortia (Niemann & Elvert, 2008).

Oxidation of Sulfur Compounds by Photocatalysis

This paper discusses the oxidation of reduced sulfur compounds, such as methanethiol and dimethylsulfide, using photocatalytic processes. It reviews various TiO2-based photocatalytic materials and alternative materials based on aromatic photosensitizers for the efficient oxidation of these gaseous compounds, which is relevant to industrial and water treatment applications (Cantau et al., 2007).

Methane's Role in Plant Physiology

This review explores methane's biological roles in regulating plant physiology, including its production by an aerobic, non-microbial pathway from plants and its roles in enhancing plant tolerance against abiotic stresses. Methane interactions with reactive oxygen species and other gaseous signaling molecules are discussed, suggesting its potential as a component of plant survival strategies (Li, Wei, & Shen, 2019).

Methane as a Resource: Methanotrophs' Value

Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide range of potential biotechnological applications. This review discusses the production of single-cell protein, biopolymers, and other valuable products from methane, highlighting the potential for methanotrophs to generate value while sequestering a greenhouse gas (Strong, Xie, & Clarke, 2015).

Homogeneous Functionalization of Methane

This comprehensive review addresses the challenge of developing cost-effective and cleaner processes for converting methane from natural gas into fuels and chemicals. It reviews homogeneous systems for methane conversion to functionalized products, classifying various reports based on practical considerations and mechanisms of elementary reactions with methane, highlighting the need for advancements in utilizing O2 as a coreactant (Gunsalus et al., 2017).

Mechanism of Action

Properties

IUPAC Name |

methanesulfonic acid;(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.CH4O3S/c7-5-4-1-3(8-5)2-6-4;1-5(2,3)4/h3-4,6H,1-2H2;1H3,(H,2,3,4)/t3-,4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZDOTKDUXCCGP-MMALYQPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2CNC1C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@H]2CN[C@@H]1C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582081 |

Source

|

| Record name | Methanesulfonic acid--(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769167-53-5 |

Source

|

| Record name | Methanesulfonic acid--(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

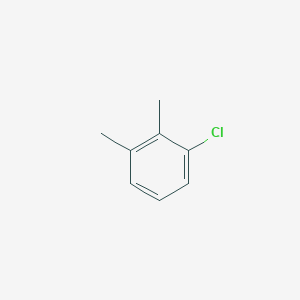

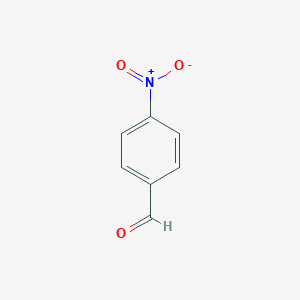

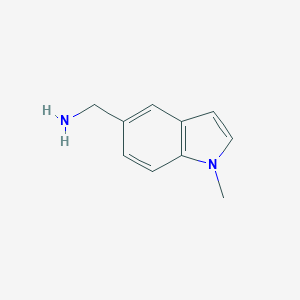

![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)